molecular formula C12H16ClFN2 B8608141 1-(4-Chloro-3-fluorobenzyl)-4-piperidinamine

1-(4-Chloro-3-fluorobenzyl)-4-piperidinamine

Cat. No.: B8608141
M. Wt: 242.72 g/mol
InChI Key: CXKKVJJTIBWSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-fluorobenzyl)-4-piperidinamine is a useful research compound. Its molecular formula is C12H16ClFN2 and its molecular weight is 242.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H16ClFN2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2

InChI Key

CXKKVJJTIBWSSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 1-(4-chloro-3-fluorobenzyl)-4-piperidinylcarbamate (1.80 g) in dichloromethane (20 ml) was stirred under nitrogen. Trifluoroacetic acid (5 ml) was then added dropwise and the reaction was left to stir for 2 hours. 1M sodium hydroxide was added to the reaction until basic, with the resulting solution being extracted three times with dichloromethane. The pooled organic phases were washed once with water, once with brine, dried over magnesium sulfate, filtered and the solvent removed under reduced pressure. Product purified by chromatography (5% ethanol/dichloromethane to 10% ethanol/dichloromethane) and solvent removed under reduced pressure to leave an oil which crystallised over the period of 48 hours. The resulting solid was triturated with diethyl ether and filtered to leave 1-(4-chloro-3-fluorobenzyl)-4-piperidinamine (0.500 g) as a white solid.
Name
tert-Butyl 1-(4-chloro-3-fluorobenzyl)-4-piperidinylcarbamate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.